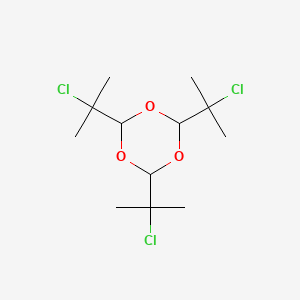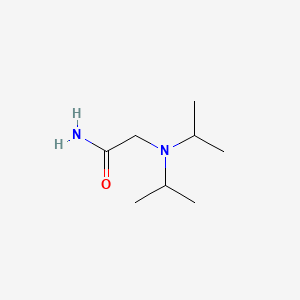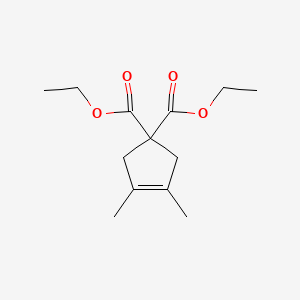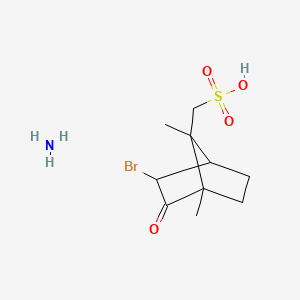
2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane
Vue d'ensemble
Description
1,3,5-Triazines are a class of compounds well known for a long time, and still continue the object of considerable interest, mainly due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .
Synthesis Analysis
The complete range of 2,4,6-trisubstituted-1,3,5-triazines were obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen and sulfur centered nucleophiles .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
Sophisticated s-triazine derivatives can be easily prepared from the cheap and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : 1,3,5-Trioxane-2,4,6-trione, a derivative of 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane, has been synthesized using a four-step process involving chlorination, cyclotrimerization, dehydrochlorination, and ozonolysis. This synthesis leads to the production of a cyclic trimer of CO2, which is stable in solution at very low temperatures (Rodig et al., 2016).
Spectroscopy and Crystal Structure : The compound 2,4,6-Tri(2′-chloro-1′,1′-dimethylethyl)-s-trioxane has been characterized using spectroscopic techniques and X-ray crystallography. The crystal structure reveals a triclinic formation, providing insight into the molecular conformation and alignment of substituent groups (Tarbutton & Valente, 2010).
Molecular Analysis and Theoretical Studies
Isomerism Analysis : Research on isomerism in related compounds, such as 2,4,6-tris(1′,1′,2′-trichloropropyl)-1,3,5-trioxanes, has been conducted. X-ray crystallographic determinations have provided insights into the cis,cis-chair conformations and the chirality of side chains in these molecules (Archer et al., 1985).
Theoretical Stereoelectronic Effects : A theoretical analysis explored the conformers' stabilities in 2,4,6-trihalo-1,3,5-trioxane and related molecules. This research utilized advanced computational methods like LC-wPBE/6-311+G(d, p) theory level, QTAIM analysis, and NBO analysis, enhancing understanding of molecular behavior and properties (Hajhoseinzadeh et al., 2020).
Applications in Chemistry and Material Science
Electrochemical Properties and Applications : The synthesis and electrochemical properties of a new monomer, 2,4,6-tris(4-(1H-pyrrol-1-yl)phenoxy)-1,3,5-triazine, derived from a related compound, demonstrate potential applications in electrochromic devices. This research involves characterizing the polymer formed from this monomer and investigating its electrochromic applications (Ak et al., 2006).
Synthesis of Medicinally Important Derivatives : A study conducted on the synthesis of hexahydro-s-triazine derivatives incorporating benzothiazole, derived from 1,3,5-trioxane, explored their potential in medicinal applications. This research also assessed their antiproliferative and entomological activities (Pareek et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21Cl3O3/c1-10(2,13)7-16-8(11(3,4)14)18-9(17-7)12(5,6)15/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEGKELCXWTJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1OC(OC(O1)C(C)(C)Cl)C(C)(C)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00322895 | |
| Record name | 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane | |
CAS RN |
7471-98-9 | |
| Record name | NSC402251 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B3056769.png)
![3-Amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol](/img/structure/B3056771.png)

![[4,5-Diacetyloxy-2-(bromomethyl)-6-methoxyoxan-3-yl] acetate](/img/structure/B3056775.png)
![1-Propanone, 2-methyl-2-[(4-methylphenyl)sulfonyl]-1-phenyl-](/img/structure/B3056777.png)







